

# Application Notes and Protocols: Synthesis of Psilomethoxin from Ortho-Vanillin

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## Compound of Interest

Compound Name: *Psilomethoxin*

Cat. No.: *B12731010*

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## Introduction

**Psilomethoxin** (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. The first and only documented chemical synthesis of **psilomethoxin** was reported in 1965 by Marc Julia and his colleagues at the Pasteur Institute.<sup>[1][2][3]</sup> Their extensive 10-step synthesis commences with ortho-vanillin.<sup>[1][2]</sup> These application notes provide a detailed, reconstructed protocol of this synthesis, compiled from available literature and chemical knowledge. The quantitative data presented is based on the reported yields from the original publication.

## Synthesis Pathway Overview

The synthesis of **psilomethoxin** from ortho-vanillin is a lengthy and complex process that can be broadly divided into three main stages:

- **Modification of the Benzene Ring:** Ortho-vanillin undergoes a series of reactions to introduce a nitro group and protect the hydroxyl group, preparing the ring for indole formation.
- **Indole Ring Formation:** The modified benzaldehyde is then used to construct the indole core structure.

- Side Chain Elaboration and Final Product Formation: The final steps involve the introduction of the dimethylaminoethyl side chain at the C3 position of the indole, followed by deprotection to yield **psilomethoxin**.

## Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of **psilomethoxin** from ortho-vanillin, as described by Julia et al. (1965).

Step	Product Name	Starting Material	Reported Yield (%)
1	o-Vanillin benzenesulfonate	o-Vanillin	90
2	6-Nitro-o-vanillin benzenesulfonate	o-Vanillin benzenesulfonate	60
3	6-Nitro-o-vanillin	6-Nitro-o-vanillin benzenesulfonate	87
4	2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde	6-Nitro-o-vanillin	89
5	4-Benzyloxy-5-methoxyindole	2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde	Yield not specified
6	4-Benzyloxy-5-methoxygramine	4-Benzyloxy-5-methoxyindole	74
7	4-Benzyloxy-5-methoxyindole-3-acetonitrile	4-Benzyloxy-5-methoxygramine	82
8	4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine	4-Benzyloxy-5-methoxyindole-3-acetonitrile	31
9	Psilomethoxin (4-HO-5-MeO-DMT)	4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine	Yield not specified

Note: Yields for some steps were not available in the accessed literature.

## Experimental Protocols

The following protocols are reconstructed based on the partial text from the 1965 publication by Julia, Manoury, and Voillaume.

## Step 1: Synthesis of o-Vanillin benzenesulfonate

- Objective: To protect the hydroxyl group of ortho-vanillin.
- Procedure:
  - Dissolve 456 g of ortho-vanillin and 150 g of sodium hydroxide in 1000 cc of water.
  - Add 660 g of benzenesulfonyl chloride dropwise to the solution.
  - Filter the resulting mixture to obtain o-vanillin benzenesulfonate.
- Reported Yield: 90%
- Melting Point: 119-120 °C (from acetic acid)

## Step 2: Synthesis of 6-Nitro-o-vanillin benzenesulfonate

- Objective: Nitration of the benzene ring.
- Procedure:
  - Add 250 g of o-vanillin benzenesulfonate in one portion to 2.5 L of fuming nitric acid, cooled to 0 °C.
  - Maintain the temperature between 5-10 °C for 5 minutes.
  - Pour the reaction mixture onto ice to precipitate the product.
- Reported Yield: 60%

## Step 3: Synthesis of 6-Nitro-o-vanillin

- Objective: Deprotection of the hydroxyl group.
- Procedure:
  - Reflux 170 g of 6-nitro-o-vanillin benzenesulfonate with 2 L of methanol for 10 minutes with vigorous stirring.

- Add a solution of 100 g of potassium hydroxide in 200 cc of water and 400 cc of methanol.
- Reflux the mixture for an additional 30 minutes.
- Dissolve the precipitated product in boiling water and acidify to yield 6-nitro-o-vanillin.
- Reported Yield: 87%
- Melting Point: 104 °C

## Step 4: Synthesis of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

- Objective: Protection of the newly formed hydroxyl group.
- Procedure:
  - Prepare a mixture of 50 g of 6-nitro-o-vanillin, 300 cc of dimethyl sulfoxide, 80 g of potassium carbonate, and 500 cc of dimethylformamide.
  - Add 50 g of benzyl chloride to the mixture.
  - Stir the reaction at 40-50 °C for 12 hours.
  - Pour the mixture onto ice to precipitate the product.
- Reported Yield: 89%
- Melting Point: 89 °C

## Step 5: Synthesis of 4-Benzyloxy-5-methoxyindole

- Objective: Formation of the indole ring.
- Note: The specific details for this step are not fully available in the accessed literature. It is presumed to involve a reductive cyclization of the nitro group, likely using a reducing agent such as sodium dithionite or catalytic hydrogenation.

## Step 6: Synthesis of 4-Benzyloxy-5-methoxygramine (Mannich Reaction)

- Objective: Introduction of a dimethylaminomethyl group at the C3 position of the indole.
- Procedure:
  - React 4-benzyloxy-5-methoxyindole with a mixture of formaldehyde and dimethylamine.
  - The reaction is left overnight.
  - The mixture is then poured onto ice and made alkaline to precipitate the product.
- Reported Yield: 74%
- Melting Point: 140-142 °C (from ethyl acetate)

## Step 7: Synthesis of 4-Benzyloxy-5-methoxyindole-3-acetonitrile

- Objective: Conversion of the gramine to a nitrile, extending the side chain.
- Procedure:
  - Dissolve 20 g of 4-benzyloxy-5-methoxygramine in 400 cc of methanol.
  - Add a solution of 9 g of potassium cyanide in 20 cc of water.
  - Cool the mixture to below 10 °C and add 25 g of methyl iodide.
  - Stir the reaction at 25 °C for 24 hours.
  - Evaporate the solvent at a temperature below 40 °C.
  - Extract the residue with diethyl ether, wash with dilute HCl, sodium bicarbonate, and water, then dry and evaporate to yield the product.
- Reported Yield: 82%

- Melting Point: 128 °C (from ethanol)

## Step 8: Synthesis of 4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine

- Objective: Reduction of the nitrile to the primary amine.
- Procedure:
  - Reduce 14 g of 4-benzyloxy-5-methoxyindole-3-acetonitrile in 300 cc of 33% alcoholic dimethylamine with hydrogen gas and a Raney Nickel catalyst at 40 °C and 100 atm pressure.
- Reported Yield: 31%
- Fumarate Salt Melting Point: 176 °C (from ethanol)

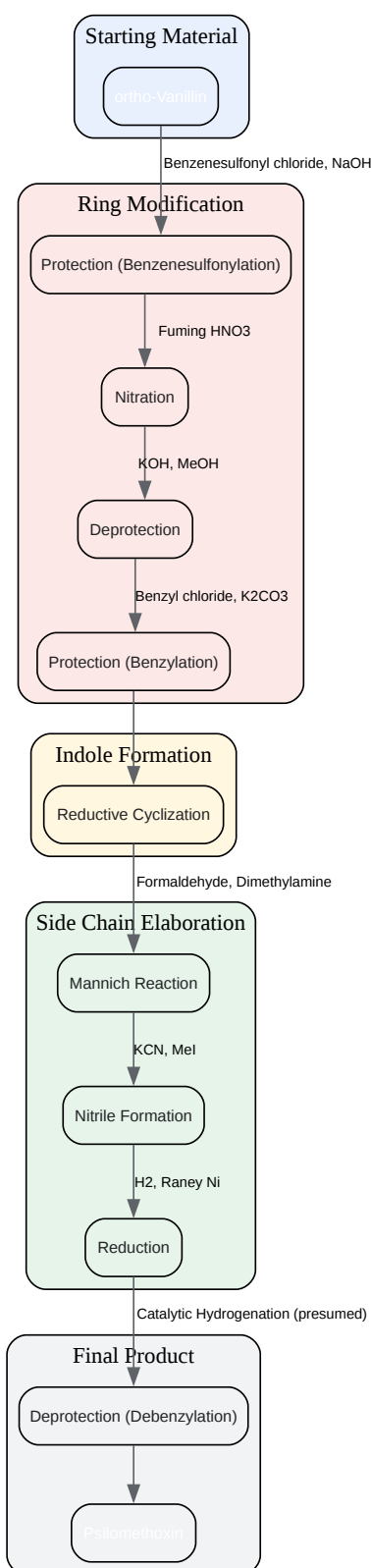
## Step 9 & 10: Synthesis of Psilomethoxin (4-HO-5-MeO-DMT)

- Objective: Deprotection of the benzyl group to yield the final product.
- Note: The specific details for the debenzylation step are not available in the accessed literature. This is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) to cleave the benzyl ether. The final step would be purification of the resulting **psilomethoxin**.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of **psilomethoxin** from ortho-vanillin.



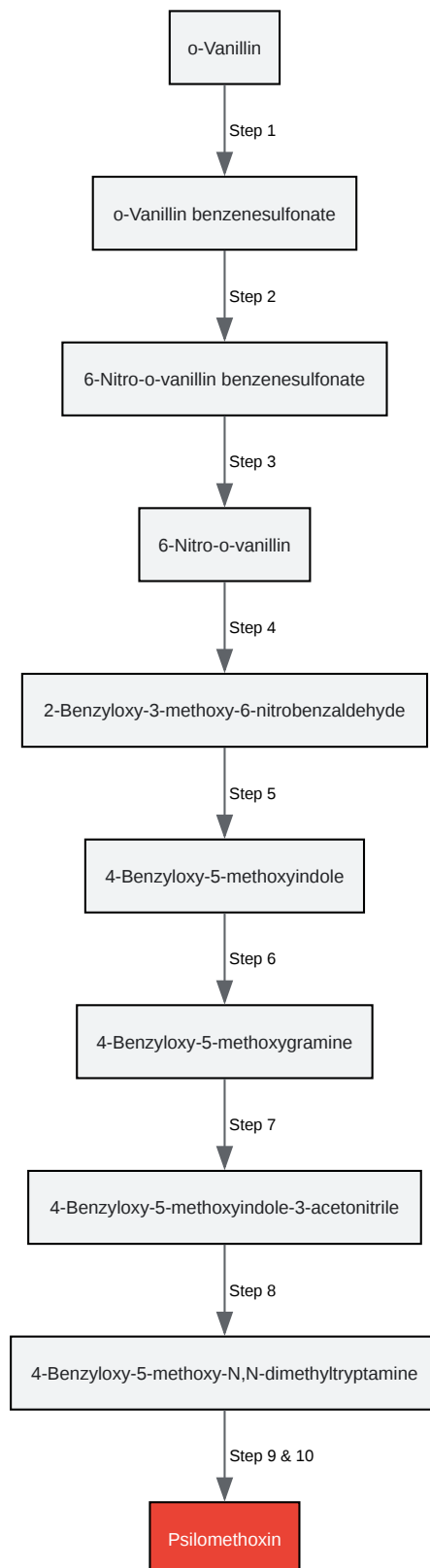
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Caption: Workflow for **Psilomethoxin** Synthesis.



## Chemical Reaction Pathway

This diagram outlines the chemical transformations from ortho-vanillin to **psilomethoxin**.



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Caption: **Psilomethoxin** Reaction Pathway.

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## References

- 1. psychedelicismusman.com [psychedelicismusman.com]
- 2. reddit.com [reddit.com]
- 3. 4-Hydroxy-5-methoxydimethyltryptamine [chemeurope.com]
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